molecular formula C26H24ClNO5S B2679668 1-[(4-Chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxyphenyl)sulfonylquinolin-4-one CAS No. 866340-48-9

1-[(4-Chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxyphenyl)sulfonylquinolin-4-one

Cat. No.: B2679668
CAS No.: 866340-48-9
M. Wt: 497.99
InChI Key: CMONPXLLGMXPQY-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxyphenyl)sulfonylquinolin-4-one is a useful research compound. Its molecular formula is C26H24ClNO5S and its molecular weight is 497.99. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of quinoline derivatives have been extensively studied, indicating their significance in the realm of heterocyclic chemistry. For instance, Ukrainets et al. (2014) focused on the cyclization processes of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate, yielding 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid regardless of the base strength used in the reaction. This study showcases the flexibility and reactivity of quinoline derivatives in synthesizing complex molecular structures (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

Potential Antimicrobial Agents

Research has also highlighted the antimicrobial potential of quinoline derivatives. Desai, Shihora, and Moradia (2007) synthesized new quinazoline derivatives and screened them for antibacterial and antifungal activities, demonstrating the compounds' efficacy against various pathogens such as Escherichia coli and Staphylococcus aureus. This highlights the potential of quinoline derivatives as foundational structures for developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007).

Physical and Chemical Properties

The study of the physical and chemical properties of quinoline derivatives, such as their solubility and luminescence, has also been a focal point. Tan et al. (2018) synthesized zinc(II) and cadmium(II) complexes based on modified 8-hydroxyquinoline ligands, revealing that these complexes exhibit strong yellow-orange luminescence, suggesting their potential application as luminescent materials. The introduction of various substituents improved solubility in organic solvents, broadening the application range of these compounds (Tan, Xiaoyang, Zhan, Xiong, Lv, Pan, & Huo, 2018).

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxyphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClNO5S/c1-3-32-20-9-12-22(13-10-20)34(30,31)25-17-28(16-18-5-7-19(27)8-6-18)24-14-11-21(33-4-2)15-23(24)26(25)29/h5-15,17H,3-4,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMONPXLLGMXPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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